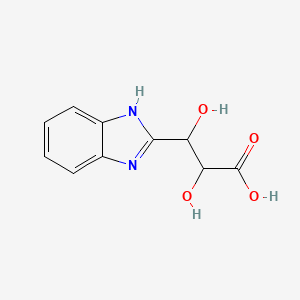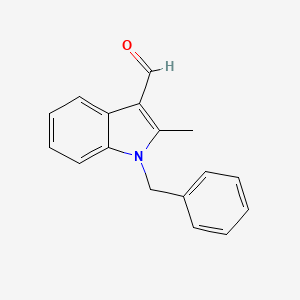
4-羟基烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxynicotinonitrile (4-HON) is an organic compound that has been studied for a wide range of applications. It is an important intermediate in the synthesis of a variety of compounds, such as nicotinic acid and its derivatives. 4-HON is also a useful starting material for the synthesis of compounds with pharmacological activities. In addition, it can be used as a building block for the synthesis of various heterocycles and natural products.
科学研究应用
寄主植物对害虫和疾病的抗性:已发现与 4-羟基烟腈相关的 4-羟基-1,4-苯并恶嗪-3-酮等异羟肟酸在谷物对昆虫、真菌和细菌的防御中起着至关重要的作用。它们还有助于解毒除草剂,并在作物中表现出化感作用 (Niemeyer, 1988)。
肝脏芳基羟化酶研究:已经对肝脏芳基羟化酶对包括类似于 4-羟基烟腈的各种芳香底物的羟基化进行了研究,以了解“NIH 转移”的机制。这在药理学和毒理学中具有意义 (Daly 等人,1967)。
治疗人类疾病的抑制剂:研究集中于 4-羟苯基丙酮酸双加氧酶 (HPPD) 抑制剂,其中包括类似于 4-羟基烟腈的化合物,用于治疗 I 型酪氨酸血症和尿黑酸病等人类疾病的潜在应用 (Santucci 等人,2017)。
液相色谱分离:已经开发出一种新的衍生化试剂 4-二甲氨基-1-萘甲腈,用于羟基化合物的液相色谱分离,展示了在分析化学中的应用 (Goto 等人,1981)。
转基因植物中的除草剂抗性:来自土壤细菌克雷伯菌的 bxn 基因,它将溴草灵(一种与 4-羟基烟腈在结构上相关的化合物)转化为毒性较小的酸,已被用来赋予转基因烟草植物除草剂抗性 (Stalker 等人,1988)。
不对称合成中的羟基腈裂合酶:作用于包括羟基腈在内的化合物的羟基腈裂合酶用于不对称合成羟腈。这些对于生产药品和农用化学品很重要 (Dadashipour & Asano, 2011)。
生物医学应用中的纳米复合涂层:纳米复合材料的研究,包括与 4-羟基烟腈相关的羟基磷灰石等材料,对生物医学和压电应用的开发具有重要意义 (Taborda & López, 2016; 2020)。
工业应用中的酶促羟基化:将烟酸(一种类似于 4-羟基烟腈的化合物)羟基化为 6-羟基烟酸,展示了生物技术工艺在化学生产中的应用 (Kulla, 1991)。
安全和危害
作用机制
Target of Action
The primary target of 4-Hydroxynicotinonitrile is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .
Biochemical Pathways
Given its interaction with nicotinic acetylcholine receptors, it is likely to influence pathways related to neuronal signaling and synaptic transmission .
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .
Result of Action
The molecular and cellular effects of 4-Hydroxynicotinonitrile’s action would likely involve changes in neuronal activity and synaptic transmission due to its interaction with nicotinic acetylcholine receptors .
Action Environment
Environmental factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can influence the action, efficacy, and stability of a compound . .
生化分析
Biochemical Properties
4-Hydroxynicotinonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The compound acts as a substrate for these enzymes, facilitating redox reactions that are essential for cellular metabolism. Additionally, 4-Hydroxynicotinonitrile has been observed to bind with certain proteins, influencing their structural conformation and activity .
Cellular Effects
The effects of 4-Hydroxynicotinonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, 4-Hydroxynicotinonitrile can affect gene expression and cellular metabolism. For instance, it has been reported to induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, 4-Hydroxynicotinonitrile can impact cellular metabolism by altering the flux of metabolic intermediates, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Hydroxynicotinonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. For example, 4-Hydroxynicotinonitrile has been shown to inhibit the activity of certain dehydrogenases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Hydroxynicotinonitrile in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of 4-Hydroxynicotinonitrile on cellular function have been investigated, revealing that the compound can induce both short-term and long-term changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxynicotinonitrile vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in cellular function observed . At higher doses, 4-Hydroxynicotinonitrile can induce toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular metabolism and gene expression .
Metabolic Pathways
4-Hydroxynicotinonitrile is involved in several metabolic pathways, including those related to the metabolism of nicotinic acid derivatives. The compound is metabolized by enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, leading to the formation of various metabolic intermediates . These intermediates can further participate in other metabolic reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Hydroxynicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 4-Hydroxynicotinonitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Hydroxynicotinonitrile is an important determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to specific organelles. For instance, 4-Hydroxynicotinonitrile can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production .
属性
IUPAC Name |
4-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWFOMHWZIAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?
A: 4-Hydroxynicotinonitrile serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making 4-hydroxynicotinonitrile and its derivatives valuable for potential therapeutic applications.
Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?
A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)





